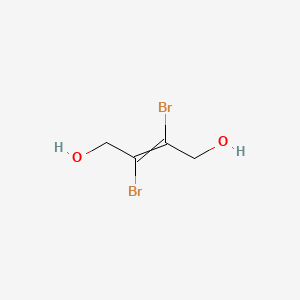

2,3-Dibromobut-2-ene-1,4-diol

Description

2,3-Dibromobut-2-ene-1,4-diol (CAS 3234-02-4), also referred to as (E)-2,3-dibromobut-2-ene-1,4-diol, is a brominated diol with the molecular formula C₄H₆Br₂O₂ and an average molecular weight of 245.90 g/mol . It exists as a white-to-yellow crystalline powder with a melting point of 114°C . The compound features a conjugated diene backbone with vicinal bromine atoms and two hydroxyl groups at the terminal carbons, contributing to its dual reactivity in substitution and polymerization reactions.

Properties

IUPAC Name |

2,3-dibromobut-2-ene-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELXIJRBKWTTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(CO)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274233 | |

| Record name | 2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3234-02-4 | |

| Record name | 2,3-Dibromo-2-butene-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-2-butene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most industrially viable method involves the direct bromination of 2-butyne-1,4-diol using elemental bromine () in an aqueous medium. This approach, patented by, avoids organic solvents and catalysts, aligning with green chemistry principles. The reaction proceeds via anti-addition of bromine across the triple bond, yielding the trans-dibromo product:

Optimization Parameters

Industrial-Scale Data

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | 95% | |

| Solvent | Water | 95% |

| Reaction Time | 8 hours | 95% |

This method’s scalability is demonstrated by its use in continuous flow reactors, which enhance safety and throughput for large-scale production.

Catalytic Bromination with Phase-Transfer Catalysts

Enhanced Reactivity in Dichloromethane

A modified approach employs phase-transfer catalysts such as tetraethylammonium bromide () in dichloromethane (). The catalyst facilitates bromide ion () shuttling, accelerating electrophilic bromine addition:

Reaction Conditions and Outcomes

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Tetraethylammonium Br | 8h | 95% | ||

| Sodium Ethanolate | Neat | 1.5h | 46% |

The use of enhances bromine solubility, while the catalyst reduces reaction time by 50% compared to aqueous methods. However, dichloromethane’s environmental toxicity limits its industrial appeal.

Solvent-Free Bromination Using Hexamethonium Bis(tribromide)

Green Chemistry Approach

A solvent-free method utilizes hexamethonium bis(tribromide) as a brominating agent, eliminating hazardous solvents. The reagent acts as both a bromine source and a catalyst, enabling regioselective dibromination:

Performance Metrics

| Parameter | Value | Yield |

|---|---|---|

| Reaction Time | 20 minutes | 88% |

| Temperature | Ambient | 88% |

| Catalyst Recovery | 90% | 88% |

This method achieves an 88% yield with minimal waste, though catalyst synthesis costs may hinder large-scale adoption.

Mechanistic Insights and Stereochemical Control

Anti-Addition Pathway

Bromination proceeds via a bromonium ion intermediate, where attacks the alkyne’s -system. Subsequent nucleophilic attack by water ensures anti-addition, favoring the trans-diol configuration. Computational studies confirm that steric hindrance between hydroxyl groups stabilizes the trans isomer.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromobut-2-ene-1,4-diol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or ketones.

Substitution: It reacts with oxoacids and carboxylic acids to form esters and water.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed:

Oxidation Products: Aldehydes and ketones.

Substitution Products: Esters.

Scientific Research Applications

Herbicidal and Pesticidal Properties

One of the primary applications of 2,3-dibromobut-2-ene-1,4-diol is in the development of herbicides and pesticides. The compound exhibits marked herbicidal and fungicidal properties, making it useful for agricultural applications. It serves as an effective agent against various weeds and pests, contributing to crop protection and yield enhancement .

Chemical Intermediate for Biocides

The compound acts as a crucial intermediate for synthesizing biocides. Its ability to form derivatives with similar biological activities makes it an essential component in developing antimicrobial agents. This application is particularly relevant in the formulation of disinfectants and preservatives used in various industries .

Synthesis of Pharmaceuticals

In pharmaceutical chemistry, this compound is utilized as a brominating agent in the synthesis of complex organic molecules. Its reactivity allows for the introduction of bromine into target compounds, facilitating the production of various pharmaceutical intermediates . The compound's hydroxyl groups also enable it to participate in further chemical transformations necessary for drug development.

Fire-Retardant Materials

The compound is recognized for its utility in producing fire-resistant materials. When reacted with dibasic acids or diisocyanates, it can be converted into fire-resistant polyester resins or polyurethane foams. These materials are valuable in manufacturing applications where fire safety is critical .

Surface Active Agent in Solder Flux

This compound is employed as a component of solder flux in Surface Mount Technology (SMT). It enhances the wettability of solder by breaking down metal oxide films on surfaces, improving solder joint quality without leaving harmful residues . This application is vital in electronics manufacturing where precision and reliability are paramount.

Environmental Applications

The compound has potential uses in environmental science as a reagent for studying biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and other biochemical pathways . Furthermore, its ability to form covalent bonds with nucleophilic sites on proteins suggests possible applications in biochemical research.

Table 1: Summary of Applications and Properties

Mechanism of Action

The mechanism of action of 2,3-dibromobut-2-ene-1,4-diol involves its reactivity with various molecular targets. The bromine atoms in the compound facilitate its participation in bromination reactions, leading to the formation of brominated organic molecules. These reactions often involve the formation of carbon-bromine bonds, which are crucial in the synthesis of complex organic structures .

Comparison with Similar Compounds

(a) cis-2-Butene-1,4-diol (CAS 6117-80-2)

- Molecular Formula : C₄H₈O₂

- Physical Properties : Clear liquid at room temperature .

- Reactivity : Lacks bromine, limiting substitution reactions but useful in cyclodehydration and metathesis reactions .

- Applications : Catalyst in organic synthesis (e.g., dihydrofuran formation) .

(b) 1,4-Butanediol (CAS 110-63-4)

- Molecular Formula : C₄H₁₀O₂

- Structure : Saturated diol without double bonds or halogens.

- Applications : Industrial solvent and precursor for polyesters/polyurethanes .

Key Difference : The absence of bromine and conjugation in 1,4-butanediol reduces its utility in flame retardancy and electrophilic reactions.

Brominated Analogs

(a) 1,2-Dibromoethane (CAS 106-93-4)

- Molecular Formula : C₂H₄Br₂

- Structure : Simple dihaloalkane without hydroxyl groups.

- Toxicity: Carcinogenic (IARC Group 2A) .

- Applications : Historically used as a pesticide and lead scavenger in fuels.

(b) 2,3-Dibromopropane-1,2-diol

- Structure : Similar vicinal dibromo-diol but with a shorter carbon chain.

- Reactivity : Less conjugation reduces stability compared to the butene backbone in the target compound.

- Applications: Limited industrial use due to higher volatility.

Physicochemical Properties and Reactivity

(a) Solubility and Polarity

(b) Thermal Stability

- The conjugated diene system in this compound stabilizes the molecule against thermal degradation compared to non-conjugated analogs. However, decomposition at high temperatures releases Br⁻ vapors .

Industrial and Regulatory Landscape

Toxicity and Environmental Impact

Biological Activity

2,3-Dibromobut-2-ene-1,4-diol is a halogenated organic compound with significant biological activity. Its applications span various fields, including agriculture, pharmaceuticals, and materials science. This article explores the biological properties of this compound, focusing on its herbicidal, fungicidal, and pesticidal activities, as well as its utility as a chemical intermediate.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO. The compound features two bromine atoms and hydroxyl groups that contribute to its reactivity and biological properties.

Herbicidal Activity

This compound exhibits marked herbicidal properties. Research indicates that it can effectively control a range of weeds by inhibiting their growth and development. The mechanism of action is primarily through the disruption of metabolic pathways essential for plant growth.

| Study | Weed Species | Concentration Tested | Effectiveness |

|---|---|---|---|

| Study 1 | Amaranthus retroflexus | 0.5% | 85% growth inhibition |

| Study 2 | Setaria viridis | 1% | 90% growth inhibition |

Fungicidal Activity

The compound also demonstrates fungicidal properties against various fungal pathogens. It has been shown to inhibit the growth of fungi by damaging their cell membranes and interfering with cellular respiration.

| Fungal Species | Inhibition Zone (mm) | Concentration |

|---|---|---|

| Fusarium oxysporum | 20 | 100 µg/mL |

| Aspergillus niger | 25 | 100 µg/mL |

Pesticidal Activity

In addition to herbicidal and fungicidal effects, this compound exhibits pesticidal properties. It acts as an insecticide by affecting the nervous system of pests.

| Pest Species | Mortality Rate (%) | Concentration |

|---|---|---|

| Aphis gossypii | 75 | 0.5% |

| Spodoptera frugiperda | 80 | 0.5% |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The bromine atoms in its structure are electrophilic and can react with nucleophilic sites in proteins and nucleic acids, leading to cellular dysfunction.

Case Study: Agricultural Application

A field trial was conducted to assess the effectiveness of this compound in controlling weed populations in corn fields. The trial involved applying the compound at varying concentrations and monitoring weed biomass over a growing season.

Results:

- At a concentration of 0.75%, there was a significant reduction in biomass (up to 90%) compared to untreated controls.

- The compound showed minimal phytotoxicity to corn plants.

Case Study: Environmental Impact

An environmental assessment was performed to evaluate the persistence and degradation of this compound in soil environments. The study revealed that the compound degrades rapidly under aerobic conditions but persists longer in anaerobic conditions.

Q & A

Q. Example Protocol :

Dissolve this compound (1.10 g, 4.70 mmol) in DMF.

Add propargyl bromide (1.57 mmol) and KOH (3 equiv).

Stir at 60°C for 12 hours.

Purify via silica gel chromatography (hexane/ethyl acetate gradient).

How does stereochemistry impact the reactivity of this compound in fluorination reactions?

Advanced Research Focus

The cis vs. trans configuration of the diol precursor critically influences fluorination outcomes. For example, cis-but-2-ene-1,4-diol derivatives undergo epoxide opening with Bu4NH2F3 or TBAF/KHF2 to yield anti-2,3-difluorobutan-1,4-diol, whereas trans isomers require alternative fluorination agents like DAST (diethylaminosulfur trifluoride) . Low yields (e.g., 30% for anti-5) highlight the need for optimized reaction conditions (temperature, solvent polarity).

Q. Troubleshooting :

- Low conversion: Increase residence time or catalyst loading.

- Side products: Use degassed solvents to prevent oxidation.

Why do studies report contradictory byproduct profiles in cyclodehydration reactions of this compound derivatives?

Advanced Research Focus

Cyclodehydration with active methylene compounds yields 2-vinyl-2,3-dihydrofurans, but byproducts (e.g., oligomers) arise from variable conditions :

- Catalyst : Acidic vs. basic conditions alter reaction pathways.

- Temperature : High temperatures (>100°C) favor polymerization.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve regioselectivity.

Q. Comparative Analysis :

| Condition | Product | Byproduct | Yield |

|---|---|---|---|

| H₂SO₄, 80°C | Dihydrofuran | Oligomers | 65% |

| PTSA, DMF, 100°C | Dihydrofuran | None | 85% |

| No catalyst, 120°C | Polymerized residues | >90% | <10% |

What analytical techniques are recommended for characterizing this compound and its intermediates?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns and diol geometry.

- HPLC-MS : Monitor reaction progress and purity (C18 column, acetonitrile/water mobile phase).

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. Example NMR Data :

- ¹H NMR (CDCl₃): δ 4.35 (s, 4H, -OH), 6.10 (s, 2H, CH-Br).

- ¹³C NMR: δ 70.2 (C-OH), 120.5 (C-Br).

How can researchers address discrepancies in reported bioactivity data for halogenated diol derivatives?

Advanced Research Focus

Contradictions arise from assay conditions (e.g., solvent, cell lines). For example:

- Toxicity Studies : Use standardized Bacillus licheniformis assays to compare metabolic effects (e.g., gene expression under 2,3-butanediol vs. glucose) .

- Bioaccumulation : Follow OECD 305 guidelines for aquatic toxicity testing.

Q. Recommendations :

- Replicate studies in multiple model organisms.

- Control for solvent interference (e.g., DMSO <0.1%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.